T900607

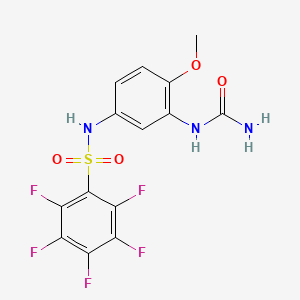

Descripción

This compound is a pentafluorophenylsulfonamide compound with potential antineoplastic activity. This compound inhibits tubulin polymerization by binding irreversibly to colchicine binding sites, resulting in cell cycle arrest and apoptosis. (NCI04)

T-900607 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

a tubulin active agent with antineoplastic activity

Structure

3D Structure

Propiedades

Número CAS |

261944-52-9 |

|---|---|

Fórmula molecular |

C14H10F5N3O4S |

Peso molecular |

411.31 g/mol |

Nombre IUPAC |

[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |

InChI |

InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |

Clave InChI |

FSXLOWIFSZNIMV-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |

Apariencia |

Solid powder |

Otros números CAS |

848866-33-1 261944-52-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

T900607, T-900607, T 900607, T607; T-607, T 607 |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of T0901317: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

T0901317 is a potent, synthetic, non-steroidal small molecule that has been instrumental in elucidating the physiological roles of the Liver X Receptors (LXRs). Initially developed as a high-affinity LXR agonist, subsequent research has revealed a more complex pharmacological profile, with activity at several other nuclear receptors. This guide provides an in-depth overview of the mechanism of action of T0901317, summarizing key quantitative data, outlining its effects on critical signaling pathways, and detailing general methodologies for its study.

Primary Mechanism of Action: Liver X Receptor (LXR) Agonism

T0901317 is a potent dual agonist of both LXRα (NR1H3) and LXRβ (NR1H2). LXRs are nuclear receptors that function as ligand-activated transcription factors, playing a central role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

The activation of LXR by T0901317 follows a canonical pathway for nuclear receptors:

-

Ligand Binding: T0901317 enters the cell and binds to the ligand-binding domain of LXRα or LXRβ located in the nucleus.

-

Heterodimerization: Upon ligand binding, LXR undergoes a conformational change, sheds corepressor proteins, and forms an obligate heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. An LXRE typically consists of two direct repeats of the consensus hexameric sequence AGGTCA, separated by four nucleotides (DR-4).

-

Transcriptional Regulation: The DNA-bound heterodimer recruits coactivator proteins, leading to the initiation or enhancement of the transcription of downstream target genes.

This primary signaling pathway is responsible for many of T0901317's most well-characterized effects, particularly the upregulation of genes involved in reverse cholesterol transport.

Off-Target and Secondary Mechanisms

While T0901317 is most potent as an LXR agonist, it demonstrates significant activity at other nuclear receptors, which must be considered when interpreting experimental results. This promiscuity makes it a powerful research tool but has hindered its therapeutic development due to a wide range of effects.

-

Farnesoid X Receptor (FXR): T0901317 is an agonist of FXR, a key regulator of bile acid synthesis and lipid metabolism. Although its potency at FXR is much lower than at LXR, it is more potent than the natural FXR ligand chenodeoxycholic acid.[1][2]

-

Retinoid-related Orphan Receptors (RORα and RORγ): T0901317 acts as a dual inverse agonist for RORα and RORγ.[2][3] This interaction can modulate the expression of genes involved in inflammation and metabolism.

-

Pregnane X Receptor (PXR): T0901317 is also a high-affinity ligand and agonist for the xenobiotic receptor PXR, activating it with a potency similar to its LXR activity.[2] This can induce the expression of detoxification enzymes like CYP3A4.

-

Constitutive Androstane Receptor (CAR): The compound also exhibits inverse agonist activity at CAR.[4][5]

Quantitative Pharmacological Data

The following table summarizes the reported potency and binding affinity values of T0901317 for its primary and secondary nuclear receptor targets.

| Target | Interaction Type | Metric | Value | Reference(s) |

| LXRα | Agonist | EC50 | 20 nM | [3] |

| Agonist | Kd | 7 nM | [4][5] | |

| LXRβ | Agonist | Kd | 22 nM | [4][5] |

| LXR (general) | Agonist | EC50 | ~50 nM | [4][5] |

| FXR | Agonist | EC50 | 5 µM | [2][3] |

| RORα | Inverse Agonist | Ki | 132 nM | [2][3] |

| RORγ | Inverse Agonist | Ki | 51 nM | [2][3] |

Downstream Effects on Gene Expression

Activation of LXR and other nuclear receptors by T0901317 leads to profound changes in the expression of genes controlling lipid metabolism. While some effects are beneficial, such as increased cholesterol efflux, others, like potent induction of lipogenesis, are considered adverse.

| Gene | Function | Effect of T0901317 | Fold Change / Observation | Tissue/Cell Type | Reference(s) |

| ABCA1 | Cholesterol Efflux | Upregulation | 5.5x to 7.8x mRNA increase | Human Macrophages | [6] |

| ABCG1 | Cholesterol Efflux | Upregulation | 3x to 6x mRNA increase | Mouse Liver, Human Macrophages | [6][7] |

| SREBP-1c | Master regulator of lipogenesis | Upregulation | 3.5x mRNA increase | Mouse Liver | [8][9] |

| FASN | Fatty Acid Synthase | Upregulation | 7x to 15x mRNA increase | Mouse Liver | [7][8][9] |

| SCD1 | Stearoyl-CoA desaturase-1 | Upregulation | 6x to 9.5x mRNA increase | Mouse Liver | [7][9] |

| GR | Glucocorticoid Receptor | Downregulation | Marked decrease in mRNA and protein | Mouse Liver | [10] |

| CYP7A1 | Cholesterol 7α-hydroxylase | Upregulation | 7x mRNA increase | Mouse Liver | [9] |

General Experimental Protocols

Detailed characterization of T0901317's activity relies on a suite of standard molecular and cellular biology assays. Below are general methodologies for key experiments.

Luciferase Reporter Assay for LXR Activation

This assay measures the ability of T0901317 to activate LXR-dependent transcription.

-

Principle: Cells are co-transfected with plasmids expressing LXR and a reporter plasmid where the luciferase gene is driven by a promoter containing multiple LXREs. LXR activation by T0901317 drives luciferase expression, which is quantified by measuring luminescence.

-

General Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, RAW264.7) in 12- or 24-well plates.[1]

-

Transfection: Co-transfect cells using a lipid-based reagent (e.g., Superfect) with an LXRα expression plasmid, an LXRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (as a transfection control).[1][2]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of T0901317 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[1]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate fold activation relative to the vehicle control.

-

Macrophage Cholesterol Efflux Assay

This assay quantifies the rate of cholesterol movement from macrophages to an extracellular acceptor, a key function regulated by LXR.

-

Principle: Macrophages are first loaded with radiolabeled cholesterol. After an equilibration period, they are treated with T0901317 to induce the expression of cholesterol transporters (like ABCA1). The amount of radiolabeled cholesterol that is subsequently transferred from the cells to an acceptor molecule (like Apolipoprotein A-I or HDL) in the medium is measured.

-

General Methodology:

-

Cell Culture and Differentiation: Plate THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[4]

-

Cholesterol Loading: Load the differentiated macrophages by incubating them for 24-48 hours with medium containing [³H]cholesterol and, typically, acetylated LDL to facilitate uptake.

-

Equilibration: Wash the cells and incubate them in serum-free medium for 18-24 hours. During this period, add T0901317 or a vehicle control to induce target gene expression.

-

Efflux: Remove the equilibration medium and add fresh serum-free medium containing a cholesterol acceptor (e.g., 5-10 µg/mL Apolipoprotein A-I).

-

Incubation: Incubate for a defined period (e.g., 2-6 hours).

-

Quantification: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.

-

Analysis: Calculate the percentage of cholesterol efflux as: (dpm in medium) / (dpm in medium + dpm in cells) * 100.

-

Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

qPCR is used to measure changes in the mRNA levels of LXR target genes following treatment with T0901317.

-

Principle: Total RNA is extracted from treated cells or tissues, reverse-transcribed into complementary DNA (cDNA), and then the abundance of specific gene transcripts is quantified using real-time PCR with gene-specific primers.

-

General Methodology:

-

Cell/Tissue Treatment: Treat cells (e.g., HepG2, primary hepatocytes) or dose animals with T0901317 for a specified duration (e.g., 18-24 hours for cells).[7]

-

RNA Isolation: Harvest cells or tissues and isolate total RNA using a suitable method (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., ABCA1, SREBP1c, FASN) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Analysis: Determine the relative quantitative levels of target gene expression using the 2-ΔΔCq method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control group.[5]

-

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. The effect of statins and the synthetic LXR agonist T0901317 on expression of ABCA1 transporter protein in human lung epithelial cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

T0901317: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

T0901317 is a potent, non-steroidal synthetic compound that has played a pivotal role in elucidating the physiological functions of the Liver X Receptors (LXRs). Initially identified as a high-affinity LXR agonist, subsequent research has revealed a more complex pharmacological profile, with activity at several other nuclear receptors. This promiscuity, while limiting its therapeutic potential, has established T0901317 as an invaluable tool compound in metabolic and inflammatory research. This technical guide provides an in-depth history of the discovery and development of T0901317, detailing its mechanism of action, pharmacological properties, and its application in preclinical research.

Discovery and Early Development

The discovery of T0901317 was a significant milestone in the study of Liver X Receptors. In the late 1990s and early 2000s, the scientific community was actively seeking potent and selective ligands to probe the function of LXRs, which had been identified as key regulators of cholesterol homeostasis.

In a landmark 2000 publication in Genes & Development, Schultz et al. from Tularik Inc. reported the identification of a series of synthetic, non-steroidal LXR agonists, including T0901317.[1][2][3] This discovery was the result of high-throughput screening efforts to identify small molecules that could activate LXRα. T0901317 emerged as a particularly potent activator, driving the expression of LXR target genes involved in lipid metabolism.[1][2][3] This seminal work not only introduced T0901317 as a powerful research tool but also uncovered the crucial role of LXRs in regulating lipogenesis, primarily through the induction of the sterol regulatory element-binding protein 1c (SREBP-1c).[1][2][3][4]

Pharmacological Profile and Mechanism of Action

T0901317 is a multi-target agent, and a comprehensive understanding of its activity at various nuclear receptors is essential for interpreting experimental results.

Liver X Receptor (LXR) Agonism

T0901317 is a potent agonist of both LXRα and LXRβ isoforms. Upon binding to LXR, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

Farnesoid X Receptor (FXR) Agonism

Subsequent studies revealed that T0901317 also functions as an agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid metabolism. While its potency at FXR is lower than at LXR, this activity is significant and must be considered when using T0901317 in experimental models.

Pregnane X Receptor (PXR) Agonism

Further characterization demonstrated that T0901317 is also a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor involved in the detoxification of xenobiotics and endobiotics. This off-target activity can influence the expression of various metabolic enzymes and transporters.

Retinoic Acid Receptor-Related Orphan Receptor (ROR) Inverse Agonism

In addition to its agonist activities, T0901317 has been identified as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptors RORα and RORγ. This means that it can suppress the constitutive activity of these receptors, which are involved in regulating inflammatory responses and circadian rhythms.

Quantitative Pharmacological Data

The following tables summarize the known potency and binding affinity values for T0901317 at its various targets.

| Target | Parameter | Value | Reference(s) |

| LXRα | EC50 | 20 nM | [5] |

| LXRβ | EC50 | ~50 nM | |

| FXR | EC50 | 5 µM | [5] |

| Target | Parameter | Value | Reference(s) |

| RORα | Ki | 132 nM | [5] |

| RORγ | Ki | 51 nM | [5] |

Key Preclinical Findings

T0901317 has been extensively used in preclinical models to investigate the therapeutic potential of targeting the pathways it modulates.

Atherosclerosis

Numerous studies have demonstrated the anti-atherosclerotic effects of T0901317 in various animal models. By activating LXR, T0901317 promotes reverse cholesterol transport, leading to the efflux of cholesterol from macrophages in atherosclerotic plaques. However, its therapeutic development for this indication has been hampered by its potent induction of hepatic lipogenesis and hypertriglyceridemia, a consequence of SREBP-1c activation.[1][2][3][4]

Alzheimer's Disease

The role of cholesterol metabolism in the pathogenesis of Alzheimer's disease has led to the investigation of LXR agonists as potential therapeutics. Preclinical studies have shown that T0901317 can reduce the production of amyloid-β (Aβ) peptides and improve cognitive function in mouse models of Alzheimer's disease. The proposed mechanism involves the LXR-mediated upregulation of cholesterol transporters, which facilitates the clearance of Aβ from the brain.

Signaling Pathways and Experimental Workflows

LXR Agonist Signaling Pathway

Caption: T0901317 activates LXR, leading to gene transcription.

Experimental Workflow for Assessing LXR Activation

Caption: Workflow for a cell-based LXR activation assay.

Detailed Experimental Protocols

Cell-Based Luciferase Reporter Assay for LXR Activation

This protocol describes a common method to quantify the activation of LXR by T0901317.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

LXR expression plasmid (e.g., pCMX-hLXRα)

-

Luciferase reporter plasmid containing LXREs (e.g., pTK-LXRE3-Luc)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

T0901317

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and varying concentrations of T0901317 (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of T0901317 and fit the data to a dose-response curve to determine the EC50 value.

Radioligand Binding Assay for ROR Inverse Agonism

This protocol outlines a method to determine the binding affinity (Ki) of T0901317 for RORs.

Materials:

-

Cell membranes or purified ROR protein (e.g., RORα or RORγ)

-

Radiolabeled ROR ligand (e.g., [3H]-25-hydroxycholesterol)

-

T0901317

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the ROR-containing membranes or purified protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled T0901317.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of T0901317 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

T0901317 has been instrumental in advancing our understanding of the multifaceted roles of LXR and other nuclear receptors in health and disease. While its off-target effects and lipogenic properties have precluded its clinical development, it remains a cornerstone tool for basic research. The discovery and characterization of T0901317 have paved the way for the development of more selective LXR modulators with improved therapeutic profiles. The continued use of T0901317 in preclinical studies will undoubtedly continue to yield valuable insights into the complex interplay of metabolic and inflammatory signaling pathways.

References

- 1. Role of LXRs in control of lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. The Role of Lipid Sensing Nuclear Receptors (PPARs and LXR) and Metabolic Lipases in Obesity, Diabetes and NAFLD [mdpi.com]

- 5. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]

T0901317: A Comprehensive Technical Guide to its Target Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

T0901317 is a potent synthetic agonist for the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. While widely utilized as a chemical tool to probe LXR function, T0901317 exhibits a complex pharmacological profile characterized by interactions with several other nuclear receptors. This technical guide provides an in-depth overview of the primary and secondary molecular targets of T0901317, presenting quantitative binding and functional data, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing T0901317 in their experimental designs.

Primary Target Receptors: Liver X Receptors (LXRα and LXRβ)

The principal targets of T0901317 are the Liver X Receptor isoforms, LXRα (NR1H3) and LXRβ (NR1H2). These receptors function as ligand-activated transcription factors that, upon binding to agonists such as T0901317, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.

LXR Signaling Pathway

The activation of LXRs by T0901317 initiates a signaling cascade that primarily regulates lipid metabolism and inflammation. A key target gene upregulated by LXR activation is the ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles, a critical step in reverse cholesterol transport.[1] Additionally, LXR activation has been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[2]

Off-Target Receptor Interactions

While T0901317 is a potent LXR agonist, it also interacts with several other nuclear receptors, which is a critical consideration for interpreting experimental results. These off-target interactions can lead to a variety of biological effects that are independent of LXR activation.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of T0901317 for its primary and secondary target receptors.

| Receptor | Parameter | Value (nM) | Assay Type | Reference |

| LXRα | EC50 | 20 | Cell Reporter Assay | [1][2] |

| LXRβ | EC50 | 11 - 16 | Cell Reporter Assay | [1] |

| FXR | EC50 | 5000 | Cell Reporter Assay | [1][2] |

| PXR | EC50 | 156 | Luciferase Reporter Gene Assay | [2] |

| RORα | Ki | 132 | Not Specified | [1][2] |

| RORγ | Ki | 51 | Not Specified | [1][2] |

| CAR | - | Inverse Agonist | Reporter Assay | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of T0901317.

LXR Reporter Gene Assay

This assay is used to quantify the ability of T0901317 to activate LXR-mediated gene transcription.

Objective: To determine the EC50 of T0901317 for LXRα and LXRβ activation.

Materials:

-

HEK293T or COS-7 cells

-

Expression plasmids for LXRα or LXRβ

-

RXRα expression plasmid

-

Luciferase reporter plasmid containing LXR response elements (e.g., pTAL-LXRE)

-

Renilla luciferase control vector (for normalization)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Superfect)

-

T0901317

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Co-transfect the cells with the LXR, RXR, luciferase reporter, and Renilla control plasmids using a suitable transfection reagent according to the manufacturer's protocol.[4]

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of T0901317 or vehicle control (DMSO).

-

Incubate the cells for an additional 16-24 hours.[1]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the log concentration of T0901317 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cholesterol Efflux Assay

This assay measures the capacity of T0901317 to promote the removal of cholesterol from cells, a key function of LXR activation.

Objective: To quantify the effect of T0901317 on ABCA1-mediated cholesterol efflux.

Materials:

-

J774 or THP-1 macrophages

-

Cell culture medium (e.g., RPMI-1640)

-

[3H]-cholesterol

-

T0901317

-

Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor

-

Scintillation counter

Procedure:

-

Seed macrophages in a 24-well plate.

-

Label the cells with [3H]-cholesterol in the culture medium for 24 hours.[5]

-

Wash the cells and equilibrate them in serum-free medium containing T0901317 or vehicle for 18 hours to induce ABCA1 expression.[5]

-

Wash the cells again and incubate with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I) for 4-6 hours.[5]

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Western Blot for ABCA1 Expression

This method is used to visualize and quantify the T0901317-induced upregulation of ABCA1 protein.

Objective: To determine the effect of T0901317 on ABCA1 protein levels.

Materials:

-

Caco-2 or other suitable cell line

-

T0901317

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ABCA1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with T0901317 or vehicle for 24-48 hours.[6]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against ABCA1, followed by incubation with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the ABCA1 signal to the loading control.

NF-κB Inhibition Assay

This assay assesses the anti-inflammatory properties of T0901317 by measuring its ability to inhibit NF-κB signaling.

Objective: To determine the inhibitory effect of T0901317 on NF-κB activation.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter

-

Cell culture medium

-

T0901317

-

An NF-κB activator (e.g., TNF-α or PMA)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of T0901317 or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator for 6-24 hours.[7]

-

Lyse the cells and measure luciferase activity using a luminometer.[8]

-

Plot the luciferase activity against the log concentration of T0901317 to determine its inhibitory potency.

Conclusion

T0901317 is a valuable pharmacological tool for studying the roles of Liver X Receptors in various physiological and pathological processes. However, its utility is nuanced by its interactions with a range of off-target nuclear receptors. A thorough understanding of its complete pharmacological profile, as outlined in this guide, is essential for the accurate design and interpretation of experiments. The provided quantitative data and detailed experimental protocols serve as a foundational resource for researchers utilizing T0901317, enabling more robust and reproducible scientific investigations. Researchers should always consider the potential for off-target effects and, where possible, employ additional, more selective LXR modulators to corroborate findings obtained with T0901317.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TO901317, a potent LXR agonist, is an inverse agonist of CAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Cell cholesterol efflux to purified acceptors [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

T0901317: A Comprehensive Technical Guide to its LXR Agonist Activity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic Liver X Receptor (LXR) agonist, T0901317. It details its potent activity on LXR isoforms, its selectivity profile against other nuclear receptors, the underlying signaling pathways, and detailed protocols for key experimental assays.

Quantitative Agonist and Selectivity Profile

T0901317 is a potent agonist of both LXRα and LXRβ, demonstrating high affinity in binding and functional assays. However, its utility as a specific LXR tool is nuanced by its activity on other nuclear receptors. The following tables summarize the quantitative data on T0901317's activity and selectivity.

Table 1: LXR Agonist Activity of T0901317

| Parameter | LXRα | LXRβ | Reference |

| EC50 | ~20-50 nM | ~50 nM | [1][2][3] |

| Kd | 7 nM | 22 nM | [1][4] |

Table 2: Off-Target Activity and Selectivity of T0901317

| Target | Activity | Ki / EC50 | Reference |

| FXR | Agonist | ~5 µM (EC50) | [1][2][5] |

| CAR | Inverse Agonist | - | [1][4] |

| RORα | Inverse Agonist | 132 nM (Ki) | [2][3] |

| RORγ | Inverse Agonist | 51 nM (Ki) | [2][3] |

| PXR | Agonist | Nanomolar range | [2] |

Signaling Pathways and Mechanisms of Action

T0901317 exerts its biological effects primarily through the activation of LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.

LXR-Mediated Gene Regulation

The activation of LXR by T0901317 initiates a cascade of events leading to the regulation of genes involved in cholesterol metabolism and inflammation. A key target is the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells to lipid-poor apolipoproteins.

Anti-Inflammatory Effects via NF-κB Inhibition

T0901317 has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway.[2][6] This trans-repression mechanism is crucial for its protective effects in inflammatory conditions like atherosclerosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of T0901317.

LXR Binding Affinity Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Ki) of T0901317 for LXRα and LXRβ by measuring its ability to displace a radiolabeled LXR ligand.

Methodology:

-

Reagents:

-

Recombinant human LXRα and LXRβ ligand-binding domains (LBDs).

-

Radiolabeled LXR agonist (e.g., [3H]-T0901317).

-

Unlabeled T0901317.

-

Scintillation Proximity Assay (SPA) beads (e.g., PVT-polyvinyltoluene beads).

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT).

-

-

Procedure:

-

Prepare a reaction mixture containing the LXR LBD, [3H]-T0901317, and SPA beads in the assay buffer.

-

Add increasing concentrations of unlabeled T0901317 to the wells of a microplate.

-

Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter.

-

The amount of bound radioligand is inversely proportional to the concentration of unlabeled T0901317.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled T0901317.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

LXR Reporter Gene Assay

This cell-based assay measures the ability of T0901317 to activate LXR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2, or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with:

-

An LXR expression vector (for LXRα or LXRβ).

-

A reporter plasmid containing a luciferase gene under the control of an LXR-responsive promoter (containing LXREs).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of T0901317 or a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the fold induction of luciferase activity (compared to the vehicle control) against the log concentration of T0901317.

-

Determine the EC50 value from the resulting dose-response curve.

-

Cholesterol Efflux Assay

This assay quantifies the ability of T0901317 to promote the removal of cholesterol from macrophage foam cells, a key process in preventing atherosclerosis.

Methodology:

-

Macrophage Differentiation and Cholesterol Loading:

-

Culture macrophages (e.g., J774A.1 or THP-1 derived macrophages).

-

Label the cells with [3H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol) for 24-48 hours.

-

Induce foam cell formation by incubating the cells with acetylated low-density lipoprotein (acLDL).

-

-

T0901317 Treatment and Efflux:

-

Wash the cells to remove excess labeled cholesterol and acLDL.

-

Incubate the cells with serum-free media containing T0901317 or a vehicle control for 18-24 hours to upregulate ABCA1 expression.

-

Induce cholesterol efflux by incubating the cells with a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), for 4-6 hours.

-

-

Quantification:

-

Collect the media and lyse the cells.

-

Measure the radioactivity or fluorescence in both the media and the cell lysate.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux as: (radioactivity/fluorescence in media) / (radioactivity/fluorescence in media + radioactivity/fluorescence in cell lysate) x 100%.

-

In Vivo Atherosclerosis Mouse Model

This protocol describes the use of T0901317 in a mouse model to study its effects on the development of atherosclerosis.

Methodology:

-

Animal Model:

-

Use atherosclerosis-prone mouse models, such as low-density lipoprotein receptor-deficient (LDLR-/-) or apolipoprotein E-deficient (ApoE-/-) mice.

-

-

Diet and Treatment:

-

Atherosclerotic Lesion Analysis:

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Dissect the aorta and aortic root.

-

Stain the aortic root sections with Oil Red O to visualize neutral lipid accumulation in the plaques.

-

Quantify the lesion area using image analysis software.

-

-

Gene Expression Analysis:

-

Isolate RNA from tissues like the liver and macrophages to analyze the expression of LXR target genes (e.g., ABCA1, ABCG1) by quantitative PCR.

-

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the effect of T0901317 on the DNA binding activity of NF-κB.

Methodology:

-

Cell Treatment and Nuclear Extract Preparation:

-

Treat macrophages (e.g., RAW 264.7) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of T0901317.

-

Isolate nuclear extracts from the cells.

-

-

EMSA Reaction:

-

Incubate the nuclear extracts with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

-

For competition assays, add an excess of unlabeled "cold" probe.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific complex.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Dry the gel and visualize the radiolabeled bands by autoradiography.

-

-

Data Analysis:

-

A decrease in the intensity of the shifted band in the presence of T0901317 indicates inhibition of NF-κB DNA binding.

-

This comprehensive guide provides a detailed understanding of the LXR agonist T0901317, its activity, selectivity, and the experimental methodologies used for its characterization. This information is intended to be a valuable resource for researchers in the fields of nuclear receptor biology, metabolic diseases, and drug discovery.

References

- 1. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist T0901317 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of T0901317: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T0901317 is a potent, synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation. While initially investigated for its potential in treating atherosclerosis due to its role in promoting reverse cholesterol transport, its complex pharmacological profile, including off-target effects and induction of lipogenesis, has made it a critical tool for dissecting the intricate signaling pathways governed by LXRs. This technical guide provides an in-depth overview of the pharmacological properties of T0901317, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream effects.

Mechanism of Action and Receptor Engagement

T0901317 exerts its primary effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This activation initiates a cascade of events that influence cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.

Beyond its potent LXR agonism, T0901317 exhibits promiscuity, interacting with other nuclear receptors. Notably, it also functions as an agonist for the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), and as a dual inverse agonist for the Retinoic acid receptor-related Orphan Receptors α and γ (RORα and RORγ).[2][3][4] This polypharmacology is crucial to consider when interpreting experimental results obtained using this compound.

Quantitative Receptor Binding and Activity Data

The following tables summarize the reported binding affinities and functional potencies of T0901317 for its various molecular targets.

| Target | Parameter | Value | Species | Assay Type | Reference |

| LXRα | EC50 | 20 nM | Not Specified | Cell reporter assay | [2][5] |

| LXRα | EC50 | ~50 nM | Not Specified | Not Specified | |

| LXRα | Kd | 7 nM | Not Specified | Not Specified | |

| LXRα | pIC50 | 7.89 | Human | Displacement of [3H]T0901317 | [6] |

| LXRβ | Kd | 22 nM | Not Specified | Not Specified | |

| LXRβ | pIC50 | 8.05 | Human | Displacement of [3H]T0901317 | [6] |

| LXRβ | EC50 | 11 nM | Human | Reporter transactivation assay (COS7 cells) | [2] |

| LXRβ | EC50 | 16 nM | Human | Reporter assay (CHO cells) | [2] |

| FXR | EC50 | 5 µM | Not Specified | Not Specified | [2][3][5] |

| RORα | Ki | 132 nM | Not Specified | Not Specified | [2][5] |

| RORγ | Ki | 51 nM | Not Specified | Not Specified | [2][5] |

Core Signaling Pathways Modulated by T0901317

The activation of LXRs by T0901317 triggers a complex network of signaling pathways. The primary and most well-characterized pathway involves the regulation of cholesterol metabolism. Additionally, T0901317 influences inflammatory and lipogenic pathways.

LXR-Mediated Reverse Cholesterol Transport

A primary consequence of LXR activation by T0901317 is the induction of genes involved in reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. A key target gene is the ATP-binding cassette transporter A1 (ABCA1), which facilitates the efflux of cellular cholesterol to lipid-poor apolipoprotein A-I (ApoA-I).[2][7]

References

- 1. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. T0901317 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The LXR Agonist T0901317: A Double-Edged Sword in Lipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

T0901317 is a potent synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that are pivotal regulators of cholesterol, fatty acid, and glucose homeostasis.[1] While initially investigated for its potential in treating atherosclerosis due to its role in promoting reverse cholesterol transport, its profound effects on lipogenesis have made its therapeutic application challenging. This technical guide provides an in-depth analysis of the molecular mechanisms through which T0901317 modulates lipid metabolism, detailed experimental protocols for studying its effects, and a summary of key quantitative findings. This document is intended for researchers, scientists, and drug development professionals investigating LXR-targeted therapies and their metabolic consequences.

Core Mechanism of Action: LXR Activation

T0901317 exerts its effects by binding to and activating LXRα and LXRβ.[2] LXRs form obligate heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent binding to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[3]

The primary signaling cascade initiated by T0901317 that impacts lipid metabolism is the transcriptional activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][5] SREBP-1c is a master transcriptional regulator of de novo lipogenesis, the process of synthesizing fatty acids and triglycerides.[6]

Signaling Pathways Modulated by T0901317

The activation of LXR by T0901317 triggers a cascade of events that dichotomously affects cholesterol and fatty acid metabolism.

Cholesterol Metabolism

T0901317 promotes reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This is primarily achieved through the upregulation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which facilitate the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles.[7] Furthermore, T0901317 stimulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver, providing another route for cholesterol disposal.[7]

Fatty Acid and Triglyceride Metabolism

The most pronounced effect of T0901317 on lipid metabolism is the potent induction of de novo lipogenesis.[4] Activation of LXR by T0901317 leads to a significant increase in the expression of SREBP-1c.[4][5] SREBP-1c, in turn, activates a cohort of genes essential for fatty acid and triglyceride synthesis, including:

-

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[8]

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[8]

-

Stearoyl-CoA Desaturase-1 (SCD-1): Introduces a double bond into stearoyl-CoA, converting it to oleoyl-CoA, a key monounsaturated fatty acid incorporated into triglycerides and other lipids.[8]

This coordinated upregulation of lipogenic enzymes results in a massive increase in the synthesis of fatty acids and their subsequent esterification into triglycerides. This leads to the accumulation of lipids in the liver (hepatic steatosis) and increased secretion of very-low-density lipoproteins (VLDL), resulting in hypertriglyceridemia.[4][7]

Quantitative Data on T0901317's Effects

The following tables summarize the quantitative effects of T0901317 on gene expression and plasma lipid levels as reported in various preclinical studies.

Table 1: Effect of T0901317 on Hepatic Gene Expression in Mice

| Gene | Animal Model | T0901317 Dose & Duration | Fold Change vs. Control (Mean ± SEM/SD) | Reference(s) |

| SREBP-1c | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 3.5 ± 0.9 | [9] |

| FAS | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 7.0 ± 3.5 | [9] |

| SCD-1 | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 9.5 ± 2.5 | [9] |

| ACC-1 | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 4.3 ± 0.7 | [9] |

| ABCA1 | C57BL/6 | 10 mg/kg/day (oral gavage), 10 days | ~2-fold | [10] |

| ABCG1 | C57BL/6 | 10 mg/kg/day (oral gavage), 10 days | ~3-fold | [10] |

| CYP7A1 | C57BL/6 | 50 mg/kg/day (i.p.), 7 days | 7.0 ± 0.9 | [9] |

| FASN | ApoE knockout | 10 mg/kg/day (diet), 4 days | ~15-fold | [7] |

| SCD1 | ApoE knockout | 10 mg/kg/day (diet), 4 days | ~6-fold | [7] |

Table 2: Effect of T0901317 on Plasma Lipid Levels in Mice

| Lipid Parameter | Animal Model | T0901317 Dose & Duration | % Change or Fold Change vs. Control (Mean ± SEM/SD) | Reference(s) |

| Triglycerides | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 8.9-fold increase | [11] |

| Total Cholesterol | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 2.5 to 3-fold increase | [11] |

| VLDL-Cholesterol | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 2.9-fold increase | [7] |

| LDL-Cholesterol | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 1.3-fold increase | [7] |

| HDL-Cholesterol | ApoE knockout | 10 mg/kg/day (diet), 8 weeks | 37% decrease | [7] |

| Triglycerides | Wistar rats (LFD) | 10 mg/kg/day, 7 days | Significant increase | [12] |

| Triglycerides | Wistar rats (HFD) | 10 mg/kg/day, 7 days | Amplified increase | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of T0901317's effects. The following sections provide standardized protocols for key experiments.

In Vivo Mouse Study

Objective: To assess the in vivo effects of T0901317 on lipid metabolism.

Materials:

-

Male C57BL/6 or other appropriate mouse strain (8-10 weeks old)

-

T0901317 (Cayman Chemical or equivalent)

-

Vehicle (e.g., 0.5% methylcellulose or corn oil)

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

Procedure:

-

Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to chow and water).

-

Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, T0901317-treated). A typical group size is 8-10 mice.

-

T0901317 Preparation: Prepare a suspension of T0901317 in the chosen vehicle at the desired concentration (e.g., 1-5 mg/mL for a 10-50 mg/kg dose).

-

Dosing: Administer T0901317 or vehicle daily via oral gavage for the specified duration (e.g., 7-14 days).

-

Monitoring: Record body weight and food intake 2-3 times per week.

-

Euthanasia and Sample Collection: At the end of the treatment period, fast the mice for 4-6 hours. Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissue Collection: Perfuse the liver with ice-cold PBS. Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for gene and protein analysis, and embed a portion in OCT compound for histology. Store samples at -80°C.

Quantification of Plasma Lipids

Objective: To measure total cholesterol and triglyceride concentrations in plasma.

Materials:

-

Commercial colorimetric assay kits for total cholesterol and triglycerides (e.g., from Roche Diagnostics, Wako, or Cell Biolabs).

-

Microplate reader.

-

Plasma samples.

Procedure:

-

Thaw plasma samples on ice.

-

Follow the manufacturer's protocol for the chosen commercial kit. Typically, this involves adding a small volume of plasma to a 96-well plate, followed by the addition of enzyme-containing reagents.

-

Incubate the plate at the specified temperature (e.g., 37°C) for the recommended time.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the lipid concentrations based on a standard curve generated using the provided calibrators.

Liver Lipid Extraction (Folch Method)

Objective: To extract total lipids from liver tissue for quantification.

Materials:

-

Frozen liver tissue (~50-100 mg).

-

Chloroform/methanol (2:1, v/v).

-

0.9% NaCl solution.

-

Glass homogenizer.

-

Centrifuge.

-

Nitrogen gas stream or rotary evaporator.

Procedure:

-

Weigh a piece of frozen liver tissue.

-

Add the tissue to a glass homogenizer with 20 volumes of chloroform/methanol (2:1) (e.g., 2 mL for 100 mg of tissue).

-

Homogenize thoroughly.

-

Transfer the homogenate to a glass tube and agitate for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).

-

Vortex briefly and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried lipids in a known volume of an appropriate solvent (e.g., isopropanol) for subsequent quantification assays.

Hepatic Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To quantify the mRNA levels of target genes in the liver.

Materials:

-

Frozen liver tissue (~20-30 mg).

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green qPCR Master Mix.

-

Gene-specific primers for target genes (e.g., SREBP-1c, FAS, SCD-1, ABCA1) and a housekeeping gene (e.g., GAPDH, β-actin).

-

qPCR instrument.

Procedure:

-

RNA Extraction: Extract total RNA from liver tissue using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-500 nM each), and diluted cDNA.

-

qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) on a qPCR instrument. Include a melt curve analysis at the end to verify product specificity.

-

Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blot Analysis

Objective: To detect and quantify the protein levels of key lipogenic enzymes.

Materials:

-

Frozen liver tissue.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-SREBP-1c, anti-FAS, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Homogenize liver tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Oil Red O Staining for Liver Sections

Objective: To visualize neutral lipid accumulation in the liver.

Materials:

-

OCT-embedded frozen liver sections (8-10 µm thick).

-

Oil Red O staining solution.

-

Propylene glycol.

-

Mayer's hematoxylin.

-

Aqueous mounting medium.

-

Microscope.

Procedure:

-

Cut frozen sections using a cryostat and mount on slides.

-

Air dry the slides and then fix in 10% formalin for 10 minutes.

-

Rinse with distilled water.

-

Incubate in absolute propylene glycol for 2-5 minutes.

-

Stain with pre-warmed Oil Red O solution for 8-10 minutes in a 60°C oven.[13]

-

Differentiate in 85% propylene glycol for 1 minute.

-

Rinse with distilled water.

-

Counterstain with Mayer's hematoxylin for 30-60 seconds.

-

Wash thoroughly with tap water.

-

Mount with an aqueous mounting medium.

-

Imaging: Visualize under a light microscope. Lipid droplets will appear as red-orange structures.

Conclusion and Future Directions

T0901317 is a powerful research tool for elucidating the roles of LXR in lipid and carbohydrate metabolism. Its potent activation of LXRα and subsequent induction of SREBP-1c-mediated lipogenesis leads to significant hepatic steatosis and hypertriglyceridemia, which has precluded its development as a therapeutic agent for atherosclerosis.[4][7]

Future research in this area is focused on the development of LXR modulators that can dissociate the beneficial effects on reverse cholesterol transport from the detrimental effects on lipogenesis. This may be achieved through the development of LXRβ-selective agonists, as LXRα is the primary isoform responsible for hepatic lipogenesis, or through the identification of compounds that selectively modulate the recruitment of co-regulatory proteins to the LXR/RXR heterodimer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working towards these goals.

References

- 1. 2.3. Oil Red-O Staining [bio-protocol.org]

- 2. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 3. avantiresearch.com [avantiresearch.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]

- 8. 2.4. Liver Lipid Extraction and Fatty Acid Quantification [bio-protocol.org]

- 9. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 13. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]

The Dual-Edged Sword: T0901317's Potent Regulation of Cholesterol Homeostasis and Lipogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T0901317, a potent synthetic agonist of Liver X Receptors (LXRs), has been a pivotal research tool in elucidating the intricate mechanisms of cholesterol homeostasis. Its ability to robustly activate both LXRα and LXRβ isoforms has provided profound insights into the transcriptional regulation of genes governing reverse cholesterol transport. However, the therapeutic potential of T0901317 is hampered by its powerful lipogenic effects, leading to hypertriglyceridemia and hepatic steatosis. This technical guide provides a comprehensive overview of the role of T0901317 in cholesterol metabolism, detailing its mechanism of action, effects on key target genes, and the resultant physiological changes. We present a compilation of quantitative data from seminal studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of metabolic disease and drug discovery.

Introduction

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as cellular cholesterol sensors. Upon activation by oxysterols, their natural ligands, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This transcriptional activation orchestrates a complex network of genes involved in the transport, catabolism, and elimination of cholesterol.

T0901317 is a high-affinity, non-steroidal LXR agonist that has been instrumental in dissecting the LXR signaling pathway.[1][2] Its potent and systemic activation of LXRs has allowed for a clear demonstration of the therapeutic potential of LXR agonism in promoting cholesterol efflux and its inherent liabilities in stimulating fatty acid and triglyceride synthesis.

Mechanism of Action: A Tale of Two Pathways

The physiological effects of T0901317 are primarily mediated through the activation of LXR-dependent transcriptional pathways. These can be broadly categorized into two main arms: the beneficial regulation of reverse cholesterol transport and the detrimental stimulation of lipogenesis.

Cholesterol Efflux and Reverse Cholesterol Transport

T0901317 promotes reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This is achieved through the significant upregulation of key genes involved in cellular cholesterol efflux:

-

ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the efflux of cholesterol and phospholipids from cells, particularly macrophages, to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles.[3][4][5]

-

ATP-binding cassette transporter G1 (ABCG1): ABCG1 facilitates the efflux of cholesterol from cells to mature HDL particles.[3][4][5]

By inducing the expression of ABCA1 and ABCG1, T0901317 enhances the removal of cholesterol from foam cells, a critical step in preventing the progression of atherosclerosis.[6][7]

Lipogenesis and Hypertriglyceridemia

The major drawback of T0901317 and other potent LXR agonists is the simultaneous activation of genes involved in de novo lipogenesis, primarily in the liver. This is mediated through the induction of:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a master transcriptional regulator of fatty acid and triglyceride synthesis.[8][9][10] T0901317 robustly induces the expression of SREBP-1c, which in turn activates a cascade of lipogenic enzymes.[8][11]

-

Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1): These are key enzymes in the synthesis of fatty acids and are downstream targets of SREBP-1c.[8]

The T0901317-mediated induction of the LXR-SREBP-1c axis leads to a significant increase in hepatic fatty acid and triglyceride synthesis, resulting in hypertriglyceridemia and hepatic steatosis (fatty liver).[7][8]

Quantitative Effects of T0901317

The following tables summarize the quantitative effects of T0901317 on gene expression and plasma lipid levels as reported in various in vitro and in vivo studies.

Table 1: In Vitro Effects of T0901317 on Gene Expression

| Cell Type | T0901317 Concentration | Target Gene | Fold Change in mRNA Expression | Reference |

| Human Macrophages | 5 µmol/L | ABCA1 | 5.5-fold increase | |

| 10 µmol/L | ABCA1 | 7.8-fold increase | ||

| 5 µmol/L | ABCG1 | 6.05-fold increase | ||

| 10 µmol/L | ABCG1 | 9.45-fold increase | ||

| 5 µmol/L | LXRα | 5.6-fold increase | ||

| 10 µmol/L | LXRα | 8.95-fold increase | ||

| HepG2 Cells | Not specified | ABCA1 | Significant increase | |

| Not specified | SREBP-1c | Significant increase | ||

| Not specified | FASN | Significant increase | ||

| Not specified | SCD-1 | Significant increase |

Table 2: In Vivo Effects of T0901317 on Gene Expression in Mice

| Mouse Model | T0901317 Dosage | Tissue | Target Gene | Fold Change in mRNA Expression | Reference |

| Apolipoprotein E Knockout | 10 mg/kg/day | Liver | FASN | 15-fold increase | [10] |

| 10 mg/kg/day | Liver | SCD1 | 6-fold increase | [10] | |

| 10 mg/kg/day | Liver | ABCG1 | 3-fold increase | [10] | |

| C57BL/6 | Not specified | Liver | ABCA1 | Upregulated | [11] |

| Not specified | Liver | SREBP-1c | Upregulated | [11] | |

| Not specified | Liver | FASN | Upregulated | [11] | |

| Not specified | Liver | SCD-1 | Upregulated | [11] |

Table 3: In Vivo Effects of T0901317 on Plasma Lipids in Mice

| Mouse Model | T0901317 Dosage | Parameter | Change in Plasma Levels | Reference |

| Apolipoprotein E Knockout | 10 mg/kg/day | Triglycerides | 8.9-fold increase | [10] |

| 10 mg/kg/day | Total Cholesterol | 2.5 to 3-fold increase | [10] | |

| 10 mg/kg/day | VLDL Cholesterol | 2.9-fold increase | [10] | |

| 10 mg/kg/day | LDL Cholesterol | 1.3-fold increase | [10] | |

| 10 mg/kg/day | HDL Cholesterol | 37% decrease | [10] | |

| C57BL/6 | 1 mg/kg/day (4 weeks) | Total Triglycerides | 35% decrease | |

| Triton WR-1339 treated | Total Triglycerides | 3-fold increase | ||

| LDLR-/- | Not specified | Triglycerides | 4.3-fold increase | [4] |

| Hamster | Not specified | Triglycerides | 3-fold increase | [7] |

Signaling Pathways and Experimental Workflows

LXR Signaling Pathway Activated by T0901317

Caption: LXR signaling pathway activated by T0901317.

Experimental Workflow for Studying T0901317's Effects

Caption: A typical experimental workflow for in vitro studies of T0901317.

Detailed Experimental Protocols

Cholesterol Efflux Assay

This protocol is adapted from studies investigating the effect of T0901317 on cholesterol efflux from macrophages.

1. Cell Seeding and Radiolabeling: a. Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in 24-well plates at a density that will result in approximately 80-90% confluency at the time of the assay. b. Label the cells with [³H]-cholesterol (e.g., 1 µCi/mL) in culture medium containing 0.2% bovine serum albumin (BSA) for 24-48 hours. This allows for the incorporation of the radioactive tracer into the cellular cholesterol pools.

2. T0901317 Treatment: a. After the labeling period, wash the cells twice with phosphate-buffered saline (PBS). b. Incubate the cells with serum-free medium containing the desired concentration of T0901317 (e.g., 0.1 - 10 µM) or vehicle control (e.g., DMSO) for 18-24 hours. This step induces the expression of LXR target genes, including ABCA1 and ABCG1.

3. Cholesterol Efflux: a. Wash the cells twice with PBS. b. Add serum-free medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I; typically 10 µg/mL for ABCA1-mediated efflux) or high-density lipoprotein (HDL; typically 50 µg/mL for ABCG1-mediated efflux). c. Incubate for a defined period (e.g., 4-6 hours) to allow for the efflux of [³H]-cholesterol from the cells to the acceptor in the medium.

4. Measurement and Calculation: a. Collect the medium and lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a detergent like Triton X-100). b. Determine the amount of radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter. c. Calculate the percentage of cholesterol efflux as follows: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100

Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for measuring changes in gene expression in response to T0901317 treatment.

1. Cell Treatment and RNA Isolation: a. Treat cells with T0901317 as described in the cholesterol efflux assay protocol (section 5.1, step 2). b. At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). c. Isolate total RNA according to the manufacturer's instructions, including a DNase treatment step to remove any contaminating genomic DNA.

2. cDNA Synthesis: a. Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop). b. Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.

3. qPCR Reaction: a. Prepare a qPCR reaction mixture containing:

- SYBR Green Master Mix (or a probe-based master mix)

- Forward and reverse primers for the target genes (e.g., ABCA1, ABCG1, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)

- Diluted cDNA template

- Nuclease-free water b. Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method.

Western Blotting

This protocol describes the detection of changes in protein expression levels following T0901317 treatment.

1. Cell Treatment and Protein Extraction: a. Treat cells with T0901317 as described previously. b. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. d. Collect the supernatant containing the total protein extract.

2. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). b. Prepare protein samples for electrophoresis by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

3. SDS-PAGE and Protein Transfer: a. Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-ABCA1, anti-LXRα, anti-FASN) overnight at 4°C with gentle agitation. c. Wash the membrane extensively with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. To ensure equal loading, probe the same membrane for a loading control protein (e.g., GAPDH, β-actin). d. Quantify the band intensities using densitometry software and normalize the intensity of the target protein to the loading control.

Conclusion and Future Directions

T0901317 has been an invaluable pharmacological tool for understanding the central role of LXRs in cholesterol homeostasis and lipid metabolism. Its potent activation of the LXR signaling pathway has unequivocally demonstrated the potential of this pathway for promoting reverse cholesterol transport and its inherent risk of inducing lipogenesis. The dual nature of T0901317's effects has spurred the development of second-generation LXR modulators that aim to dissociate the beneficial anti-atherogenic properties from the detrimental lipogenic side effects. Future research in this area will likely focus on the development of tissue-selective or gene-selective LXR agonists that can harness the therapeutic potential of LXR activation for the treatment of cardiovascular and other metabolic diseases without inducing the adverse effects observed with pan-LXR agonists like T0901317.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The liver X receptor ligand T0901317 decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ectorbio.com [ectorbio.com]

- 10. Differential Effects of Activation of Liver X Receptor on Plasma Lipid Homeostasis in Wild Type and Lipoprotein Clearance-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

T0901317: A Deep Dive into its Anti-Inflammatory Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals